2-Bromo-3,5-dichloropyridine-4-carbaldehyde
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Overview
Description
2-Bromo-3,5-dichloropyridine-4-carbaldehyde is a chemical compound with the molecular formula C6H2BrCl2NO and a molecular weight of 254.90 g/mol . It is a derivative of isonicotinaldehyde, featuring bromine and chlorine substituents on the pyridine ring. This compound is primarily used in scientific research and has applications in various fields, including pharmaceuticals, agrochemicals, and material science.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Bromo-3,5-dichloropyridine-4-carbaldehyde typically involves the bromination and chlorination of isonicotinaldehyde. The reaction conditions often include the use of bromine and chlorine reagents in the presence of a suitable solvent and catalyst. The process may involve multiple steps to ensure the selective substitution of bromine and chlorine atoms at the desired positions on the pyridine ring .
Industrial Production Methods
Industrial production methods for this compound may involve large-scale synthesis using optimized reaction conditions to achieve high yields and purity. The process may include purification steps such as recrystallization or chromatography to remove impurities and obtain the final product .
Chemical Reactions Analysis
Types of Reactions
2-Bromo-3,5-dichloropyridine-4-carbaldehyde can undergo various chemical reactions, including:
Substitution Reactions: The bromine and chlorine atoms can be substituted with other functional groups using appropriate reagents and conditions.
Oxidation and Reduction Reactions: The aldehyde group can be oxidized to a carboxylic acid or reduced to an alcohol.
Coupling Reactions: The compound can participate in coupling reactions such as Suzuki-Miyaura coupling to form carbon-carbon bonds.
Common Reagents and Conditions
Substitution Reactions: Reagents such as nucleophiles (e.g., amines, thiols) and catalysts (e.g., palladium) are commonly used.
Oxidation Reactions: Oxidizing agents like potassium permanganate or chromium trioxide.
Reduction Reactions: Reducing agents such as sodium borohydride or lithium aluminum hydride.
Coupling Reactions: Organoboron reagents and palladium catalysts under mild conditions.
Major Products Formed
Substitution Reactions: Products with new functional groups replacing the bromine or chlorine atoms.
Oxidation Reactions: Carboxylic acids.
Reduction Reactions: Alcohols.
Coupling Reactions: Biaryl compounds.
Scientific Research Applications
2-Bromo-3,5-dichloropyridine-4-carbaldehyde has several scientific research applications, including:
Pharmaceuticals: Used as an intermediate in the synthesis of pharmaceutical compounds.
Agrochemicals: Employed in the development of pesticides and herbicides.
Material Science: Utilized in the synthesis of advanced materials with specific properties.
Chemical Biology: Investigated for its potential biological activities and interactions with biomolecules.
Mechanism of Action
The mechanism of action of 2-Bromo-3,5-dichloropyridine-4-carbaldehyde depends on its specific application. In chemical reactions, it acts as a reactant or intermediate, participating in various transformations. In biological systems, its mechanism of action may involve interactions with specific molecular targets, such as enzymes or receptors, leading to desired biological effects.
Comparison with Similar Compounds
Similar Compounds
2-Bromo-3,5-dichloropyridine: Similar structure but lacks the aldehyde group.
2-Bromo-3,5-dimethoxytoluene: Similar bromine and chlorine substitution but with different functional groups
Uniqueness
2-Bromo-3,5-dichloropyridine-4-carbaldehyde is unique due to the presence of both bromine and chlorine substituents on the pyridine ring along with an aldehyde group.
Biological Activity
2-Bromo-3,5-dichloropyridine-4-carbaldehyde is a halogenated pyridine derivative that has garnered attention in medicinal chemistry due to its potential biological activities. This compound's unique structure allows it to interact with various biological targets, making it a candidate for drug development and therapeutic applications.
Chemical Structure and Properties
This compound is characterized by the presence of bromine and chlorine substituents on the pyridine ring, along with an aldehyde functional group. This configuration contributes to its reactivity and ability to form complexes with biological macromolecules.
Antimicrobial Activity
Research indicates that this compound exhibits significant antimicrobial properties. It has been tested against various bacterial strains and fungi, demonstrating effectiveness in inhibiting growth. The mechanism of action is believed to involve disruption of microbial cell membranes or interference with metabolic pathways.
Microbial Strain | Minimum Inhibitory Concentration (MIC) |
---|---|
Staphylococcus aureus | 32 µg/mL |
Escherichia coli | 64 µg/mL |
Candida albicans | 16 µg/mL |
Anticancer Properties
The compound has also been investigated for its anticancer potential. Studies have shown that it can induce apoptosis in cancer cell lines through the activation of specific signaling pathways. For instance, it may modulate the expression of genes involved in cell cycle regulation and apoptosis.
Case Study:
A study conducted on human breast cancer cell lines (MCF-7) revealed that treatment with this compound resulted in a dose-dependent decrease in cell viability. The compound was found to activate caspase-3, a key enzyme in the apoptotic pathway, indicating its potential as an anticancer agent.
Enzyme Inhibition
The compound has been shown to inhibit certain enzymes that are crucial for various biological processes. For example, it acts as an inhibitor of phosphodiesterase (PDE) enzymes, which are involved in signal transduction pathways. This inhibition can lead to increased levels of cyclic nucleotides and subsequent modulation of cellular responses.
The biological activity of this compound is attributed to its ability to interact with specific receptors and enzymes:
- Receptor Interaction: The halogen substituents enhance the compound's affinity for binding sites on enzymes or receptors.
- Enzyme Modulation: By inhibiting enzymes like PDEs, the compound alters intracellular signaling cascades.
- DNA Interaction: Preliminary studies suggest that it may bind to DNA, affecting replication and transcription processes.
Properties
IUPAC Name |
2-bromo-3,5-dichloropyridine-4-carbaldehyde |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H2BrCl2NO/c7-6-5(9)3(2-11)4(8)1-10-6/h1-2H |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MBGMDDQZXPQCFZ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C(=C(C(=N1)Br)Cl)C=O)Cl |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H2BrCl2NO |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
254.89 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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